

## physical properties of 2,6-Dibromophenol

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Compound of Interest

Compound Name: 2,6-Dibromophenol

Cat. No.: B046663

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### **General and Physicochemical Properties**

**2,6-Dibromophenol** is a halogenated aromatic compound characterized by a phenolic hydroxyl group with bromine atoms at both ortho positions.[2][3] This substitution pattern significantly influences its chemical reactivity and physical characteristics compared to unsubstituted phenol. At room temperature, it presents as a white to light beige or pale grey crystalline solid, often in the form of needles, and possesses a strong, characteristic phenolic odor.[1][4][5][6][7]

The structural and physicochemical properties are summarized in the tables below.

# Table 1: General and Physicochemical Data for 2,6-Dibromophenol



Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>4</sub> Br <sub>2</sub> O	[2][3][8]
Molecular Weight	251.90 g/mol	[4][8]
Appearance	White to pale grey crystalline solid/needles	[3][4][5]
Melting Point	53-58 °C	[1][4][5][8]
Boiling Point	255-256 °C (at 740 mmHg) 162 °C (at 21 mmHg)	[3][4][6][8]
Density	~1.89 g/cm³ (rough estimate)	[6][9]
рКа	6.67	[2][4]
LogP (log Kow)	3.36	[2][4]

Table 2: Solubility Profile of 2,6-Dibromophenol

Solvent	Solubility	Source(s)
Water	Slightly soluble	[2][3][10]
Ethanol	Very soluble	[4][10]
Ether	Very soluble	[4][10]
DMSO	Soluble	[3][9][11]

## **Spectroscopic Data**

Spectroscopic analysis is critical for the structural elucidation and purity assessment of **2,6- Dibromophenol**.

### Table 3: Key Spectroscopic Data for 2,6-Dibromophenol



Spectroscopic Technique	Key Data Points	Source(s)
UV-Vis (in Ethanol)	λmax: 286 nm	[3][9]
¹H NMR (in CDCl₃)	δ ~7.43 ppm (d), ~6.70 ppm (t), ~5.89 ppm (s, -OH)	[12]
<sup>13</sup> C NMR	Data available	[4][13]
Mass Spectrometry (EI)	Top Peak m/z: 252	[4][14]
Infrared (IR)	Spectra available via various techniques	[4][15][16]

## **Experimental Protocols**

The determination of the physical properties listed above follows standardized laboratory procedures. Below are generalized methodologies for key experiments.

### **Melting Point Determination (Capillary Method)**

The melting point is a crucial indicator of purity.

- Sample Preparation: A small amount of dry, crystalline 2,6-Dibromophenol is finely powdered.
- Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
- Measurement: The capillary tube is placed in a calibrated melting point apparatus. The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For pure **2,6-Dibromophenol**, this range is typically narrow.[5][8]

### **Solubility Assessment**



- Preparation: A small, measured amount (e.g., 10 mg) of 2,6-Dibromophenol is added to a test tube.
- Solvent Addition: A measured volume (e.g., 1 mL) of the solvent to be tested is added.
- Observation: The mixture is agitated (e.g., by vortexing) at a controlled temperature. The degree of dissolution is observed and categorized (e.g., soluble, slightly soluble, insoluble). For enhanced solubility, gentle heating or sonication may be applied.[11]

### **UV-Vis Spectroscopy**

- Solution Preparation: A dilute solution of 2,6-Dibromophenol is prepared in a UV-transparent solvent, such as ethanol. The concentration is chosen to ensure the absorbance falls within the linear range of the spectrophotometer (typically < 1.5 AU).</li>
- Blank Measurement: The spectrophotometer is zeroed using a cuvette containing only the solvent.
- Sample Measurement: The sample solution is placed in the spectrophotometer, and the absorbance is scanned across a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[3][9]

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

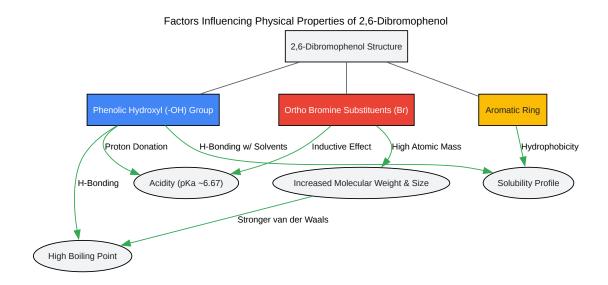
- Sample Preparation: Approximately 5-10 mg of 2,6-Dibromophenol is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[12][17] A small amount of an internal standard like tetramethylsilane (TMS) may be added for chemical shift calibration.
- Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is "shimmed" to achieve homogeneity.
- Data Acquisition: The appropriate NMR experiment (e.g., <sup>1</sup>H, <sup>13</sup>C) is run. This involves applying a series of radiofrequency pulses and recording the resulting signal (Free Induction Decay, FID).
- Data Processing: The FID is converted into a spectrum using a Fourier transform. The
  resulting spectrum is then phased, baseline-corrected, and integrated to analyze the



chemical shifts, coupling constants, and relative abundance of different nuclei.

#### **Visualizations**

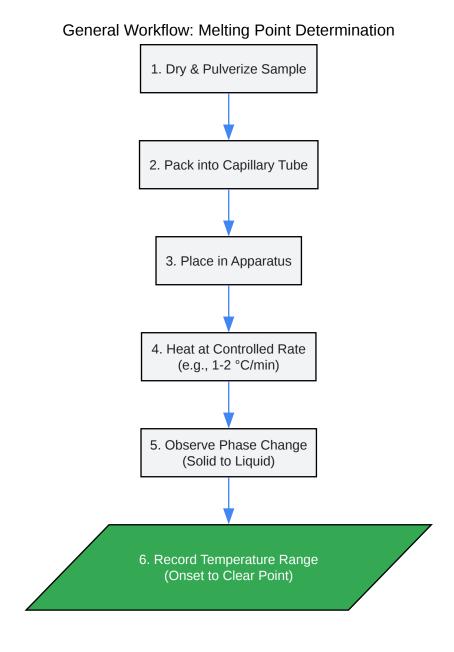
The following diagrams illustrate key relationships and workflows relevant to the study of **2,6-Dibromophenol**'s physical properties.



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Caption: Logical diagram of structural influences on physical properties.

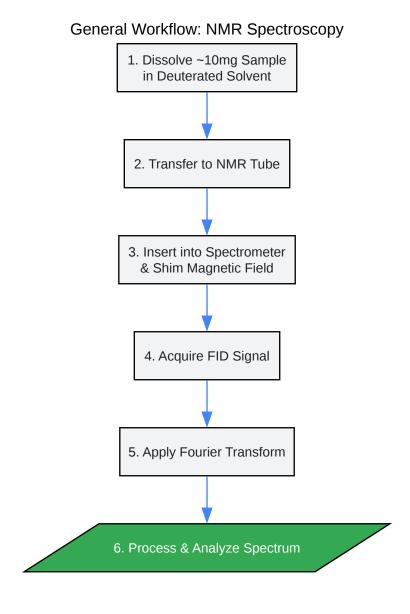




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Caption: Experimental workflow for determining melting point.





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Caption: Experimental workflow for NMR spectrum acquisition.

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